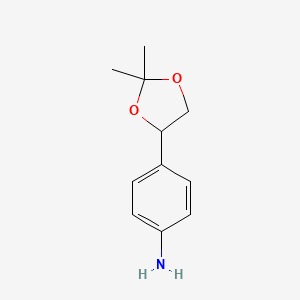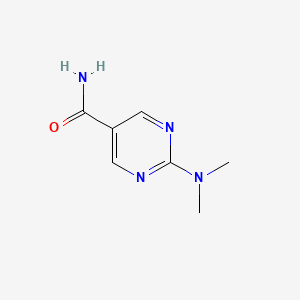
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring, a bromophenyl group, and a guanidine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
準備方法
The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine typically involves the reaction of 3-bromobenzaldehyde with thiourea in the presence of a catalyst to form the thiazole ring. The resulting intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and heating to facilitate the formation of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly as a T-type calcium channel blocker, which could have implications for treating conditions like epilepsy and chronic pain.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. As a T-type calcium channel blocker, it inhibits the flow of calcium ions through these channels, which can modulate neuronal activity and reduce excitability. This mechanism is particularly relevant in the context of neurological disorders, where excessive neuronal activity can lead to conditions like epilepsy.
類似化合物との比較
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
What sets this compound apart is its specific combination of a bromophenyl group and a guanidine moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C10H9BrN4S |
|---|---|
分子量 |
297.18 g/mol |
IUPAC名 |
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
InChIキー |
UJHZINYIHDOQQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


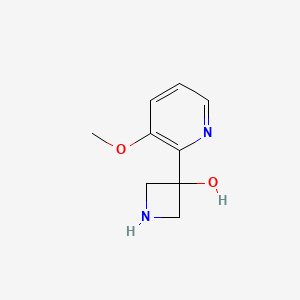
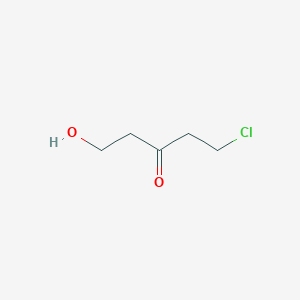
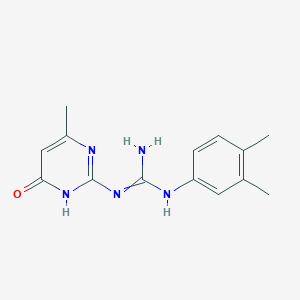

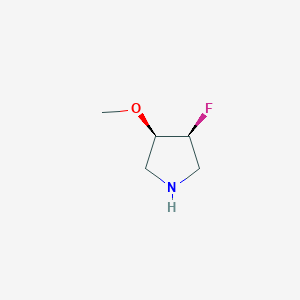
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)

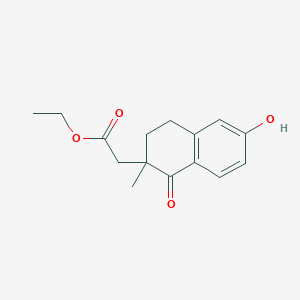
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

